18-Hydroxyascomycin
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Overview
Description
L-685,818 is a nonimmunosuppressive analog of FK520, a compound known for its antifungal properties. It maintains antifungal activity via calcineurin inhibition without affecting human calcineurin . Structurally, L-685,818 is similar to FK520 but differs by being hydroxylated at the C-18 position .
Preparation Methods
L-685,818 is synthesized through a series of chemical reactions starting from FK520. The key modification involves hydroxylation at the C-18 position . The synthetic route typically involves the use of specific reagents and catalysts to achieve the desired structural changes. Industrial production methods for L-685,818 are not widely documented, but they likely follow similar principles of organic synthesis used in laboratory settings.
Chemical Reactions Analysis
L-685,818 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the C-18 position can be oxidized under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group.
Complex Formation: L-685,818 forms complexes with FKBP12, a protein that plays a role in its mechanism of action.
Common reagents used in these reactions include oxidizing agents for oxidation reactions and specific catalysts for substitution reactions. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
L-685,818 has several scientific research applications:
Antifungal Research: It is used to study antifungal mechanisms due to its ability to inhibit calcineurin in fungi.
Immunosuppression Studies: As a nonimmunosuppressive analog, it helps in understanding the immunosuppressive mechanisms of related compounds like FK506.
Neuroprotective Research: L-685,818 has shown potential in protecting against neurotoxicity in various models.
Mechanism of Action
L-685,818 exerts its effects by binding to FKBP12, a protein that interacts with calcineurin . This binding inhibits the phosphatase activity of calcineurin, which is crucial for the antifungal activity of the compound. Unlike FK506, L-685,818 does not suppress T cell activation, making it a valuable tool for studying the separation of immunosuppressive and antifungal activities .
Comparison with Similar Compounds
L-685,818 is structurally similar to FK520 and FK506. it is unique in its nonimmunosuppressive properties while maintaining antifungal activity . Other similar compounds include:
FK506 (Tacrolimus): An immunosuppressive drug used to prevent organ transplant rejection.
FK520 (Ascomycin): An antifungal compound with structural similarities to FK506.
L-685,818 stands out due to its selective inhibition of fungal calcineurin without affecting human calcineurin, making it a promising candidate for antifungal drug development .
Properties
Molecular Formula |
C43H69NO13 |
---|---|
Molecular Weight |
808.0 g/mol |
IUPAC Name |
(1R,9S,12S,13R,14S,17R,18E,20S,21R,23S,24R,25S,27R)-17-ethyl-1,14,20-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C43H69NO13/c1-10-29-18-23(2)37(48)24(3)19-35(54-8)39-36(55-9)20-26(5)43(52,57-39)40(49)41(50)44-16-12-11-13-30(44)42(51)56-38(27(6)32(46)22-33(29)47)25(4)17-28-14-15-31(45)34(21-28)53-7/h17-18,24,26-32,34-39,45-46,48,52H,10-16,19-22H2,1-9H3/b23-18+,25-17+/t24-,26-,27-,28+,29-,30+,31-,32+,34-,35+,36+,37-,38-,39-,43-/m1/s1 |
InChI Key |
NOQNPBXNHMZMTC-UGTSZWOVSA-N |
Isomeric SMILES |
CC[C@@H]1/C=C(/[C@H]([C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC)C)O)\C |
Canonical SMILES |
CCC1C=C(C(C(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)O)C |
Synonyms |
L 685,818 L 685818 L-685,818 L-685818 |
Origin of Product |
United States |
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